7-Deaza-7-aminomethyl-guanine

Vue d'ensemble

Description

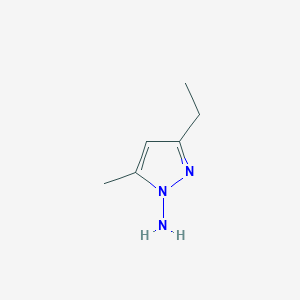

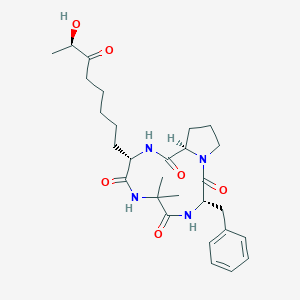

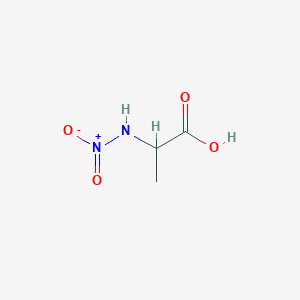

La 7-Déaza-7-Aminométhyl-Guanine est un nucléoside modifié qui appartient à la classe des composés organiques appelés pyrrolo[2,3-d]pyrimidines. Ces composés sont caractérisés par un système cyclique pyrrolo[2,3-d]pyrimidine, qui est une structure hétérocyclique aromatique.

Méthodes De Préparation

La synthèse de la 7-Déaza-7-Aminométhyl-Guanine implique plusieurs étapes. Une voie de synthèse courante implique l'utilisation de la guanine comme matière première. Le processus implique généralement l'introduction d'un groupe aminométhyle en position 7 de la molécule de guanine. Cela peut être réalisé par une série de réactions chimiques, notamment des réactions de substitution nucléophile et d'amination. Les conditions réactionnelles nécessitent souvent l'utilisation de réactifs spécifiques tels que le dithiothréitol, l'isopropyl-β-d-thiogalactopyranoside et divers catalyseurs .

Ces optimisations peuvent inclure l'utilisation de catalyseurs plus efficaces, des températures de réaction plus élevées et des techniques de purification améliorées pour augmenter le rendement et réduire les coûts de production .

Analyse Des Réactions Chimiques

La 7-Déaza-7-Aminométhyl-Guanine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent le convertir en diverses formes réduites, selon les réactifs et les conditions utilisés.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe aminométhyle peut être remplacé par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

La 7-Déaza-7-Aminométhyl-Guanine a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme brique de base dans la synthèse de divers analogues de nucléosides et d'acides nucléiques modifiés.

Biologie : Ce composé est impliqué dans l'étude des modifications des acides nucléiques et de leurs effets sur l'expression génétique et la stabilité.

Industrie : Elle est utilisée dans la production de matériaux spécialisés à base d'acides nucléiques à des fins diagnostiques et thérapeutiques

5. Mécanisme d'action

Le mécanisme d'action de la 7-Déaza-7-Aminométhyl-Guanine implique son incorporation dans les acides nucléiques, où elle peut remplacer les résidus de guanine. Cette incorporation peut affecter la stabilité et la fonction des acides nucléiques, conduisant à des changements dans l'expression génétique et les processus cellulaires. Le composé interagit avec diverses cibles moléculaires, y compris les enzymes impliquées dans le métabolisme des acides nucléiques, telles que la tRNA-guanine transglycosylase .

Mécanisme D'action

The mechanism of action of 7-Deaza-7-Aminomethyl-Guanine involves its incorporation into nucleic acids, where it can replace guanine residues. This incorporation can affect the stability and function of the nucleic acids, leading to changes in genetic expression and cellular processes. The compound interacts with various molecular targets, including enzymes involved in nucleic acid metabolism, such as tRNA-guanine transglycosylase .

Comparaison Avec Des Composés Similaires

La 7-Déaza-7-Aminométhyl-Guanine est unique par rapport à d'autres composés similaires en raison de ses modifications structurales spécifiques. Les composés similaires incluent :

7-Déazaguanine : Manque le groupe aminométhyle en position 7.

7-Cyano-7-Déazaguanine : Contient un groupe cyano au lieu d'un groupe aminométhyle.

7-Amido-7-Déazaguanine : A un groupe amido en position 7.

Ces différences structurales entraînent des propriétés chimiques et des activités biologiques variables, faisant de la 7-Déaza-7-Aminométhyl-Guanine un composé distinct et précieux pour la recherche et les applications industrielles .

Propriétés

IUPAC Name |

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,1,8H2,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYMBLGOKYDGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343549 | |

| Record name | 7-Aminomethyl-7-carbaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Aminomethyl-7-carbaguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69251-45-2 | |

| Record name | 7-Aminomethyl-7-carbaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)

![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)